Enacyloxin iia

EF-Tu Protein Synthesis Inhibition Ribosome Targeting

Enacyloxin IIa (ENX IIa) is a naturally occurring polyketide antibiotic characterized by a complex linear polyenic structure with the molecular formula C₃₃H₄₅Cl₂NO₁₁ and a molecular weight of 702.6 g/mol. It was first isolated in 1982 from the bacterial strain *Frateuria* sp.

Molecular Formula C33H45Cl2NO11
Molecular Weight 702.6 g/mol
CAS No. 126518-41-0
Cat. No. B146233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnacyloxin iia
CAS126518-41-0
Synonymsenacyloxin IIa
ENX IIa
Molecular FormulaC33H45Cl2NO11
Molecular Weight702.6 g/mol
Structural Identifiers
SMILESCCC=CC(C(C(CC(=O)C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)Cl)OC(=O)N
InChIInChI=1S/C33H45Cl2NO11/c1-4-5-13-26(47-33(36)45)29(35)24(38)18-25(39)31(42)30(41)20(3)22(34)12-8-6-10-19(2)11-7-9-14-28(40)46-27-17-21(32(43)44)15-16-23(27)37/h5-14,20-21,23-24,26-27,29-31,37-38,41-42H,4,15-18H2,1-3H3,(H2,36,45)(H,43,44)/b8-6+,11-7+,13-5+,14-9+,19-10+,22-12-/t20-,21+,23+,24-,26-,27-,29+,30?,31?/m1/s1
InChIKeyIWBADCVFZDCUTN-RYDLOJRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enacyloxin IIa (CAS 126518-41-0) Procurement Overview for Antibiotic Research and Development


Enacyloxin IIa (ENX IIa) is a naturally occurring polyketide antibiotic characterized by a complex linear polyenic structure with the molecular formula C₃₃H₄₅Cl₂NO₁₁ and a molecular weight of 702.6 g/mol [1]. It was first isolated in 1982 from the bacterial strain *Frateuria* sp. W-315 and is also known to be produced by *Burkholderia ambifaria* [2]. As a secondary metabolite, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, though it demonstrates only weak antifungal activity . Its mechanism of action centers on inhibiting bacterial protein synthesis by targeting elongation factor Tu (EF-Tu), a critical component of the translational machinery [3].

Natural polyketide antibiotic from Frateuria sp.
Dual-target protein synthesis inhibitor (EF-Tu and ribosomal A-site)
Antimicrobial resistance and mechanism-of-action research

Why Generic Substitution is Not Advisable When Sourcing Enacyloxin IIa for Scientific Research


Substituting Enacyloxin IIa with a generic EF-Tu inhibitor, or even a close structural analog, is not scientifically valid due to its distinct, quantifiable biochemical properties. The compound is a member of a small class of EF-Tu-targeting antibiotics, but it is further differentiated by its specific mechanism: it is the first antibiotic identified with a dual specificity for both EF-Tu and the ribosomal A-site [1]. This unique mode of action, combined with its specific polyketide synthase (PKS) biosynthetic pathway and its demonstrated activity against specific multi-drug resistant pathogens, means that alternative compounds cannot be expected to replicate its precise activity profile in experimental models without rigorous, side-by-side validation [2]. The following evidence demonstrates the quantitative basis for this differentiation.

Dual-target mechanism divergence
Generic EF-Tu inhibitors such as kirromycin do not affect the ribosomal A-site; the dual-target profile of Enacyloxin IIa may not be replicated and can alter translational inhibition readouts.
Biosynthetic pathway specificity
The hybrid cis/trans-AT polyketide synthase origin differs from classical type I PKSs; structural analogs from other pathways are unlikely to produce the same congener profile or activity range.
Intra-family activity variation
Other enacyloxin congeners (e.g., ENX IVa) display lower antimicrobial activity in reported assays; using a different family member may reduce potency in screening models.

Quantitative Evidence Supporting the Selection of Enacyloxin IIa for Antibacterial and Biosynthetic Research


Dual-Target Inhibition: Enacyloxin IIa's Unique Action on EF-Tu and the Ribosome Compared to Kirromycin

In contrast to the classic EF-Tu inhibitor kirromycin, which acts solely on EF-Tu, Enacyloxin IIa demonstrates a unique, quantifiable dual-target mechanism. While both compounds bind to EF-Tu and block its dissociation from the ribosome [1], Enacyloxin IIa also directly affects the ribosomal A-site, inducing an anomalous positioning of aa-tRNA that is not observed with kirromycin [2]. This dual specificity is a defining and measurable characteristic.

Dual-target mechanism
Head-to-head
EF-Tu Kd reduction from 500 nM to 0.7 nM; anomalous aa-tRNA positioning at A-site
Supports mechanism-of-action study context
Compared to kirromycin; additional ribosomal effect confirmed
EF-Tu Protein Synthesis Inhibition Ribosome Targeting Dual Specificity

Potent Activity Against Multidrug-Resistant Acinetobacter baumannii with a Defined MIC Value

Enacyloxin IIa exhibits potent and clinically relevant activity against the multidrug-resistant Gram-negative pathogen *Acinetobacter baumannii*. This activity is quantified by a Minimum Inhibitory Concentration (MIC) of 3 μg/mL [1]. This specific value positions Enacyloxin IIa as a promising candidate for tackling this critical-priority pathogen, which is often resistant to multiple classes of conventional antibiotics.

MIC against A. baumannii
Reported
MIC = 3 μg/mL
Reported antimicrobial screening context
Multidrug-resistant strain; broth microdilution method
Acinetobacter baumannii Multidrug Resistance Gram-negative MIC

Unusual Hybrid Polyketide Synthase (PKS) Origin Enables Targeted Biosynthetic Diversification

The biosynthesis of Enacyloxin IIa is directed by an unusual hybrid modular polyketide synthase (PKS) that combines features of both cis- and trans-acyltransferase (AT) systems [1]. This genetic architecture, encoded within a cryptic genomic island of *B. ambifaria*, is distinct from the PKSs of many other antibiotics and provides a unique platform for biosynthetic engineering. Researchers have successfully generated novel analogues with modified activity by manipulating this pathway, an approach not readily transferable to compounds with simpler PKS origins [2].

Hybrid PKS architecture
Class-level
Cis- and trans-AT modular PKS in a single gene cluster
Supports biosynthetic engineering studies
Cryptic genomic island in B. ambifaria; may enable analogue diversification
Biosynthesis Polyketide Synthase PKS Genetic Engineering

Enacyloxin IIa is the Most Active Congener Among the Enacyloxin Family

Within the family of enacyloxin (ENX) antibiotics produced by *Frateuria* sp. W-315, Enacyloxin IIa (ENX IIa) has been identified as the main component and the most active congener [1]. This indicates that its specific structural features, including the absence of a 15'-hydroxy group present in the biosynthetic intermediate ENX IVa, are critical for maximal antimicrobial potency [2]. Therefore, when procuring an enacyloxin compound for activity assays, ENX IIa is the essential reference standard.

Congener activity rank
Reported
ENX IIa identified as most active among enacyloxin family
Supports congener selection for maximal activity
ENX IVa (15′-hydroxy precursor) shows lower activity
Structure-Activity Relationship SAR Congener Natural Product

Validated Research and Development Applications for Procuring Enacyloxin IIa (CAS 126518-41-0)


Developing Novel Therapies Targeting Multidrug-Resistant Acinetobacter baumannii Infections

Enacyloxin IIa serves as a critical lead compound or reference standard for academic and industrial research programs focused on discovering new antibiotics against multidrug-resistant *Acinetobacter baumannii*. Its defined MIC of 3 μg/mL against this 'critical priority' pathogen provides a clear benchmark for evaluating the potency of novel analogues or combination therapies [1].

Investigating the Dual-Target Inhibition Mechanism of Protein Synthesis

Due to its unique ability to affect both EF-Tu and the ribosomal A-site, Enacyloxin IIa is an indispensable tool for basic research in molecular biology and biochemistry. It is used to study the nuances of bacterial translation, investigate mechanisms of resistance to protein synthesis inhibitors, and understand the allosteric regulation of the ribosome [2].

Engineering Novel Antibiotics via Manipulation of a Unique Hybrid PKS Biosynthetic Pathway

The unusual cis-AT/trans-AT hybrid polyketide synthase responsible for Enacyloxin IIa biosynthesis is a valuable model system for synthetic biology and metabolic engineering. Researchers procure Enacyloxin IIa as an analytical standard to guide the engineering of its gene cluster in *Burkholderia* or heterologous hosts, aiming to produce new-to-nature analogues with improved pharmacological properties [3].

Application
Selection Property
Validation Focus
Acinetobacter baumannii resistance studies
Antimicrobial activity against multidrug-resistant Gram-negative bacteria
MIC determination and comparative potency profiling
Dual-target translation inhibition mechanism research
Distinct EF-Tu and ribosomal A-site interaction
EF-Tu binding affinity and ribosomal complex analysis
Hybrid PKS biosynthetic pathway engineering
Cis/trans-AT PKS gene cluster architecture
Analogue generation and pathway manipulation
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